

Application Notes and Protocols: Sodium Copper Chlorophyllin in Cosmetic Science

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Compound of Interest

Compound Name: Chlorophyllin sodium copper salt

Cat. No.: B1139296

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Introduction

Sodium copper chlorophyllin, a semi-synthetic, water-soluble derivative of chlorophyll, is emerging as a compelling active ingredient in cosmetic science.[1] Its unique combination of antioxidant, anti-inflammatory, and wound-healing properties positions it as a versatile agent for addressing a range of dermatological concerns, including acne, photoaging, and redness.[2][3][4] These application notes provide a comprehensive overview of its mechanisms of action, summarize key clinical findings, and offer detailed protocols for in-vitro and clinical evaluation.

Mechanisms of Action

Sodium copper chlorophyllin exerts its beneficial effects on the skin through several key pathways:

- **Antioxidant Activity:** It effectively neutralizes free radicals, which are unstable molecules that contribute to cellular damage, skin aging, and various skin conditions.[5][6] This antioxidant capacity helps protect the skin from environmental aggressors.[2]
- **Anti-inflammatory Effects:** The compound has demonstrated anti-inflammatory properties, which can help soothe irritated skin and reduce redness associated with conditions like acne and rosacea.[4][7]

- Wound Healing and Tissue Regeneration:** Sodium copper chlorophyllin has been shown to promote wound healing.[8][9] It can stimulate the proliferation of human gingival fibroblasts, suggesting a role in tissue regeneration.[10] In cosmetic applications, this translates to improved skin texture and repair of damaged skin.[11]
- Extracellular Matrix (ECM) Support:** A key mechanism in its anti-aging effect is the inhibition of hyaluronidase, an enzyme that breaks down hyaluronic acid (HA).[11][12] By preserving HA levels, it helps maintain skin hydration, elasticity, and firmness.[13][14] Furthermore, it has been shown to increase the expression of key ECM biomarkers like fibrillin and procollagen, which are essential for skin structure and integrity.[11][15]
- Antimicrobial Properties:** It exhibits antimicrobial activity, including against *Propionibacterium acnes* (P. acnes), a bacterium implicated in the pathogenesis of acne.[3][16]

Data Presentation: Summary of Clinical Efficacy

The following tables summarize the quantitative data from key clinical studies on the cosmetic applications of sodium copper chlorophyllin.

Table 1: Efficacy in Mild-to-Moderate Acne Vulgaris

Parameter	Formulation	Duration	Results	Reference
Acne Lesions & Pore Size	0.1% liposomal dispersion of sodium copper chlorophyllin topical gel	3 weeks	Statistically significant improvements in all clinical parameters, including facial oiliness, pore size, and blotchiness.	[3][16][17]

Table 2: Efficacy in Photodamaged Skin

Parameter	Formulation	Duration	Results	Reference
Fine Lines, Wrinkles, and Solar Lentigines	0.066% chlorophyllin complex salts topical gel	8 weeks	Statistically significant improvements in mild-to-moderate photodamage and solar lentigines.	[18][19]
Skin Biomarkers (Photoaged Skin)	0.05% liposomal dispersion of sodium copper chlorophyllin topical gel	12 days	Statistically significant increase in fibrillin/amyloid P and epidermal mucins. Increased presence of procollagen 1 and dermal mucin (not statistically significant).	[11][13][20]

Experimental Protocols

In Vitro Hyaluronidase Inhibition Assay

This protocol is designed to assess the inhibitory effect of sodium copper chlorophyllin on hyaluronidase activity, a key mechanism in its anti-aging properties.

Materials:

- Sodium copper chlorophyllin complex
- Hyaluronidase from bovine testes (Type I-S)
- Hyaluronic acid sodium salt from rooster comb

- Bovine serum albumin (BSA)
- Phosphate buffered saline (PBS), pH 7.4
- 96-well microplate
- Microplate reader

Protocol:

- Prepare Solutions:
 - Dissolve hyaluronidase in PBS to a final concentration of 1 mg/mL.
 - Dissolve hyaluronic acid in PBS to a final concentration of 0.5 mg/mL.
 - Prepare a series of dilutions of sodium copper chlorophyllin in PBS.
 - Prepare a positive control (e.g., tannic acid) and a negative control (PBS).
- Enzyme Incubation:
 - In a 96-well plate, add 20 μ L of each sodium copper chlorophyllin dilution, positive control, or negative control.
 - Add 20 μ L of the hyaluronidase solution to each well.
 - Incubate the plate at 37°C for 20 minutes.
- Substrate Addition:
 - Add 40 μ L of the hyaluronic acid solution to each well.
 - Incubate the plate at 37°C for 45 minutes.
- Precipitation and Measurement:
 - Add 200 μ L of a 0.1% BSA solution in PBS to each well to stop the reaction and precipitate the undigested hyaluronic acid.

- Let the plate stand at room temperature for 10 minutes.
- Measure the absorbance at 600 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of hyaluronidase inhibition for each concentration of sodium copper chlorophyllin using the following formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$

Clinical Protocol for Assessing Efficacy in Acne Vulgaris

This protocol outlines a single-center, open-label pilot study to evaluate the efficacy and tolerability of a topical sodium copper chlorophyllin formulation for mild-to-moderate acne.

Study Population:

- 10-20 subjects with mild-to-moderate facial acne and visible pores.[\[17\]](#)
- Inclusion criteria: Healthy males and females, aged 18-40.
- Exclusion criteria: Use of other topical or systemic acne medications, known allergy to any of the ingredients.

Test Product:

- A topical gel containing a 0.1% liposomal dispersion of sodium copper chlorophyllin complex.[\[17\]](#)

Study Design:

- Screening/Baseline Visit (Week 0):
 - Obtain informed consent.
 - Conduct a dermatological assessment to confirm eligibility.
 - Perform clinical grading of acne severity (e.g., using the Investigator's Global Assessment scale).

- Capture standardized digital photographs (e.g., using VISIA® Complexion Analysis).
- Subjects complete a self-assessment questionnaire regarding their skin condition.
- Dispense the test product with instructions for twice-daily application to the facial area.[\[17\]](#)
- Follow-up Visit (Week 3):
 - Repeat the dermatological assessment, clinical grading, and digital photography.[\[17\]](#)
 - Subjects complete a final self-assessment questionnaire.
 - Record any adverse events.

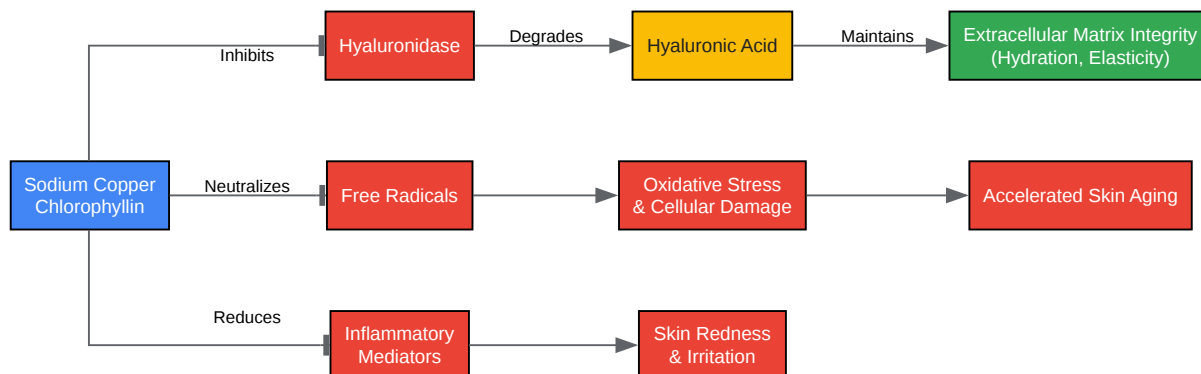
Efficacy Parameters:

- Change in acne lesion counts (inflammatory and non-inflammatory).
- Improvement in facial oiliness, pore size, and skin blotchiness as assessed by the investigator and through image analysis.[\[16\]](#)
- Subject-reported improvements in skin appearance and texture.

Safety Assessment:

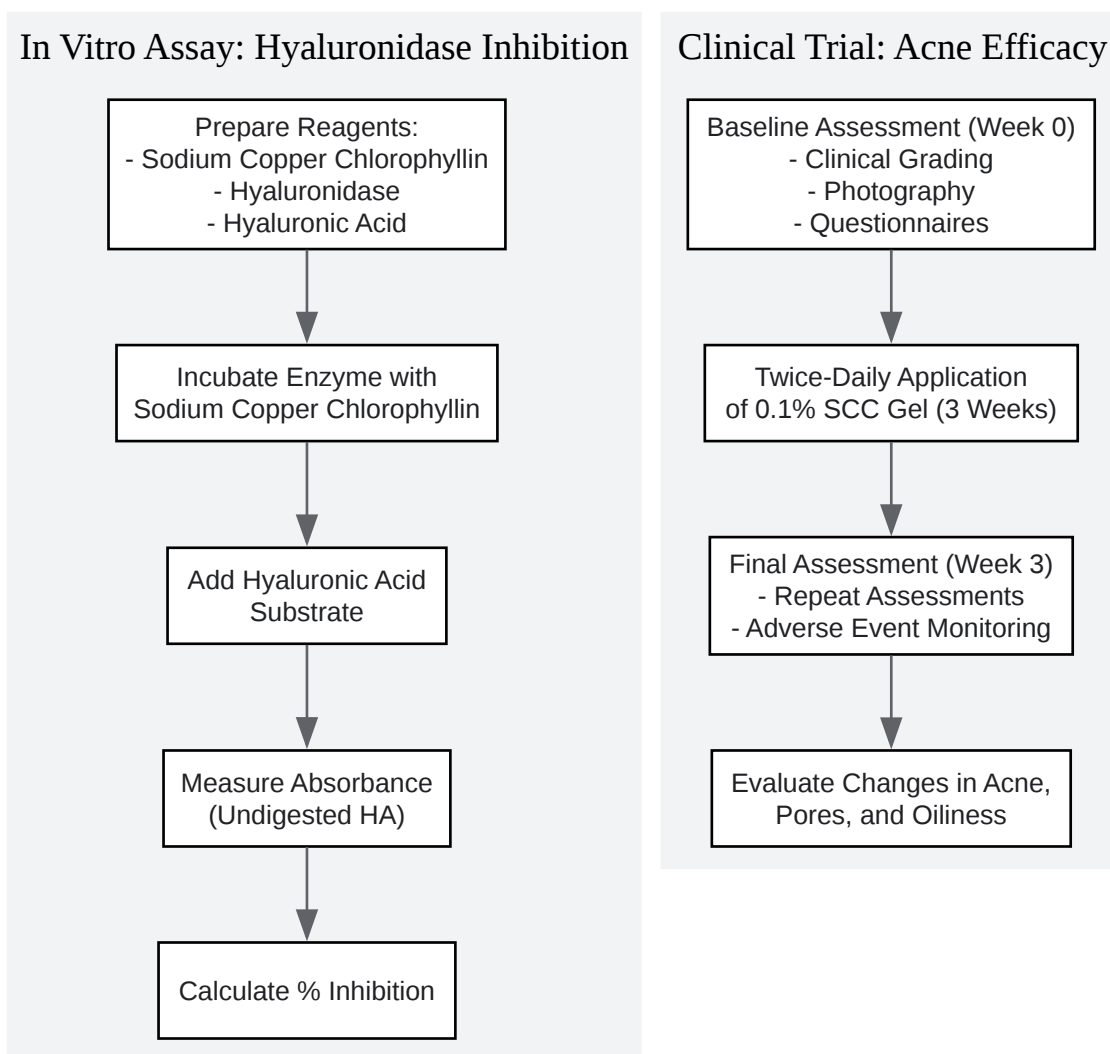
- Monitoring and recording of any adverse events such as dryness, irritation, or redness.[\[16\]](#)

Visualizations



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Caption: Mechanism of Action of Sodium Copper Chlorophyllin on Skin.



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Caption: Experimental Workflows for In Vitro and Clinical Evaluation.

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